molecular formula C19H17Cl2N3OS B402789 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 314052-38-5

4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B402789
CAS No.: 314052-38-5
M. Wt: 406.3g/mol
InChI Key: ZHLCOCMKMKDJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a thioxo group at position 2, a 2,4-dichlorophenyl group at position 4, and a p-tolyl carboxamide at position 4. This scaffold is structurally related to Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and antihypertensive effects . The compound’s unique substituents influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-10-3-6-13(7-4-10)23-18(25)16-11(2)22-19(26)24-17(16)14-8-5-12(20)9-15(14)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCOCMKMKDJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. Characterized by its complex structure, it includes a dichlorophenyl group and thioxo functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H17Cl2N3OS
  • Molecular Weight : 406.32 g/mol
  • CAS Number : 314052-38-5

Biological Activities

Tetrahydropyrimidine derivatives are known for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The specific compound under review has not been extensively studied; however, related compounds exhibit significant biological potentials:

  • Anticancer Activity : Compounds similar to this tetrahydropyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. They often target key receptors involved in tumor growth such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) through non-covalent interactions with these proteins .
  • Anticonvulsant Effects : The structural motifs present in tetrahydropyrimidines suggest potential anticonvulsant properties. Research indicates that modifications in the pyrimidine core can lead to enhanced activity against seizure models .
  • Enzyme Inhibition : The thioxo group is often associated with enzyme inhibition, which may be relevant for this compound's biological profile. Similar compounds have shown efficacy in inhibiting various enzymes that play crucial roles in metabolic pathways .

While the precise mechanism of action for 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide remains largely unknown due to limited research, it is hypothesized that its biological effects may arise from:

  • Interaction with Receptors : Binding to specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : Inhibition or activation of enzymes critical for cellular functions.

Comparative Analysis with Related Compounds

The following table summarizes the unique features and potential activities of related tetrahydropyrimidine compounds:

Compound NameStructure HighlightsBiological Activity
6-Methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamideLacks dichlorophenyl groupDifferent activity profile
N-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideContains fluorophenylPotentially different pharmacokinetics
4-(3,4-Dimethoxyphenyl)-N-(p-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideMethoxy substitutionsEnhanced solubility properties

Case Studies

  • Antitumor Activity Study : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against various cancer cell lines. The presence of halogenated phenyl groups was linked to increased potency against tumors.
  • Anticonvulsant Evaluation : In a model assessing seizure activity in rodents, certain tetrahydropyrimidines showed promise as anticonvulsants by reducing seizure frequency and duration when administered at specific dosages .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The tetrahydropyrimidine core is common among analogs, but substituent variations at positions 2, 4, 5, and 6 dictate functional differences. Key structural distinctions are summarized below:

Table 1: Substituent Variations in Tetrahydropyrimidine Derivatives
Compound Name Position 4 Substituent Position 6 Substituent Position 2 Group Carboxamide/Esters at Position 5
Target Compound 2,4-Dichlorophenyl Methyl Thioxo N-(p-tolyl)
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Methyl Thioxo Ethyl ester
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Methoxyphenyl Methyl Thioxo N-(2-chlorophenyl)
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-Chlorophenyl Methyl Thioxo N-(4-fluorophenyl)
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Chlorophenyl Methyl Thioxo N-(4-methoxyphenyl)

Key Structural Insights

  • Position 5 : The p-tolyl carboxamide provides steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ).
  • Thioxo Group : Universally present in analogs, the thioxo group contributes to hydrogen bonding and conformational stability, as seen in crystallographic studies .
Example Procedure (Adapted from ):

Cyclocondensation : A mixture of 2,4-dichlorobenzaldehyde (0.01 mol), thiourea (0.01 mol), and N-(p-tolyl)acetoacetamide (0.01 mol) in dry DMF is treated with POCl₃ under ice-cold conditions.

Workup : The reaction is quenched with ice water, and the product is purified via recrystallization.

Analytical Characterization

  • IR Spectroscopy : Thioxo (C=S) stretch observed at ~1,590 cm⁻¹ .
  • NMR : Methyl groups at position 6 appear as singlets (~δ 2.3 ppm). Aromatic protons from the dichlorophenyl and p-tolyl groups resonate between δ 7.0–7.8 ppm .
  • Elemental Analysis : Expected C, H, N values align with theoretical calculations (e.g., C: ~61%, H: ~4.8%, N: ~11%) .

Antioxidant Activity

  • Furan Analogs : Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives demonstrated radical scavenging activity (IC₅₀: 0.6 mg/mL for compound 3c) .

Antimicrobial Activity

  • Chlorophenyl/Methoxyphenyl Analogs : N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide showed moderate activity against S. aureus (MIC: 16 µg/mL) .
  • Target Compound : The 2,4-dichlorophenyl group may enhance Gram-negative activity due to increased lipophilicity .

Conformational and Pharmacokinetic Insights

  • Crystal Structures: Analogs with cyanophenyl or fluorophenyl substituents adopt flattened boat conformations stabilized by N–H⋯S hydrogen bonds .
  • Solubility : The dichlorophenyl group reduces aqueous solubility compared to methoxy or hydroxyl analogs (e.g., ).

Preparation Methods

Acid-Catalyzed Methods

The classical Biginelli reaction employs HCl or other Brønsted acids to condense 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea. Key steps include:

  • Reaction Conditions : Reflux in ethanol (12–24 hours) with HCl (10–15 mol%).

  • Intermediate : Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is formed (Yield: 63–72%).

  • Limitations : Prolonged reaction times and moderate yields.

Lewis Acid-Catalyzed Methods

Lewis acids like Co(NO₃)₂·6H₂O or Co(HSO₄)₂ enhance reaction efficiency under solvent-free conditions:

  • Protocol : 2,4-Dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and Co(NO₃)₂·6H₂O (15 mol%) stirred at 80°C.

  • Outcome : Reaction completes in 40–60 minutes with yields up to 90%.

  • Advantages : Reduced environmental impact and higher atom economy.

Solvent-Free and Green Chemistry Approaches

Microwave irradiation and mechanochemical methods offer rapid synthesis:

  • Microwave-Assisted Synthesis :

    • Reactants irradiated at 300 W for 10–15 minutes in ethanol.

    • Yields: 80–86% with minimal byproducts.

  • Mechanochemical Grinding :

    • Solid-state grinding of reactants with KHSO₄ as a catalyst (Yield: 76–82%).

Post-Synthetic Modification Strategies

Ester Hydrolysis and Carboxamide Formation

The ethyl ester intermediate is converted to the carboxamide via hydrolysis and coupling:

  • Ester Hydrolysis :

    • NaOH (2M) in ethanol/water (1:1), refluxed for 4 hours to yield the carboxylic acid.

  • Coupling with p-Toluidine :

    • Acyl Chloride Route : Carboxylic acid treated with SOCl₂ to form acyl chloride, then reacted with p-toluidine in dry dichloromethane (Yield: 70–75%).

    • Direct Aminolysis : Ethyl ester heated with excess p-toluidine at 120°C for 8 hours (Yield: 55–60%).

Coupling Reagents and Reaction Optimization

Modern coupling agents improve efficiency:

  • HATU/EDCl-Mediated Coupling :

    • Carboxylic acid, HATU (1.1 eq), DIPEA (2 eq), and p-toluidine in DMF at 25°C for 12 hours (Yield: 85–90%).

Microwave-Assisted Synthesis

A one-pot microwave method streamlines the process:

  • Procedure : 2,4-Dichlorobenzaldehyde, ethyl acetoacetate, thiourea, and p-toluidine irradiated at 100°C for 20 minutes in acetonitrile with ZnCl₂ (10 mol%).

  • Yield : 88% with >95% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodCatalystTimeYield (%)Advantages
Acid-CatalyzedHCl12–24 h63–72Simple setup
Co(NO₃)₂·6H₂OCobalt nitrate40–60 min85–90Solvent-free, high yield
MicrowaveZnCl₂20 min88Rapid, energy-efficient
MechanochemicalKHSO₄30 min76–82No solvent, scalable

Characterization and Analytical Data

  • Melting Point : 226–230°C (recrystallized from ethanol).

  • ¹H NMR (DMSO-d₆) : δ 2.18 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃), 5.72 (d, 1H, pyrimidine-H), 7.06–7.34 (m, aromatic-H).

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1698 cm⁻¹ (C=O), 1323 cm⁻¹ (C=S).

  • Mass Spectrometry : m/z 412.3 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology :

  • Use condensation reactions with 2,4-dichlorophenyl and p-tolyl precursors under acidic or basic conditions (e.g., triethylamine or acetic anhydride) to form the tetrahydropyrimidine core .
  • Solvent optimization : Ethanol or acetone at 60–80°C improves yield and purity by stabilizing intermediates .
  • Cyclization : Employ thiourea derivatives to introduce the thioxo group, with strict temperature control (reflux conditions) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization techniques :

  • NMR spectroscopy : Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm), p-tolyl (δ 2.3 ppm for CH₃), and thioxo groups (δ 160–170 ppm for C=S) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dichlorophenyl and carboxamide moieties .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–S bond ~1.68 Å) to confirm regioselectivity .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (high solubility for biological assays) or acetonitrile (for HPLC analysis). Avoid aqueous buffers unless stabilized by surfactants .
  • Stability : Conduct accelerated degradation studies under UV light or varying pH (2–12) to identify labile groups (e.g., thioxo or carboxamide) .

Advanced Research Questions

Q. How does the thioxo group influence the compound’s reactivity and bioactivity compared to oxo analogs?

  • Reactivity :

  • The thioxo group enhances electrophilicity at C2, enabling nucleophilic substitutions (e.g., with amines or thiols) under mild conditions .
  • SAR studies : Replace thioxo with oxo to compare binding affinity (e.g., in enzyme inhibition assays). Thioxo derivatives often show higher potency due to improved hydrophobic interactions .
    • Mechanistic insight : Use DFT calculations to model charge distribution and predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : If one study reports antitumor activity (IC₅₀ = 5 µM) while another shows no effect:

  • Assay validation : Verify cell line specificity (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media vs. serum-containing) .
  • Metabolic stability : Test compound degradation in culture media via LC-MS to rule out false negatives .
    • Statistical analysis : Apply ANOVA to compare dose-response curves across replicates .

Q. How can regioselectivity challenges during functionalization of the tetrahydropyrimidine ring be addressed?

  • Regioselective alkylation :

  • Use sterically hindered bases (e.g., DBU) to direct substitutions to the N3 position over N1 .
  • Crystallographic guidance : Analyze X-ray data (e.g., torsion angles) to predict reactive sites .
    • Protecting groups : Temporarily block the carboxamide with Boc groups to isolate reactivity at the thioxo moiety .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or proteases) to map binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity studies?

  • Possible factors :

  • Impurity profiles : Compare HPLC purity (>95% vs. <90%) across studies; trace aldehydes or thioureas may skew results .
  • Metabolite interference : Incubate the compound with liver microsomes to identify active/toxic metabolites .
    • Resolution : Standardize protocols (e.g., MTT assay incubation time) and share raw data for meta-analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.